1-Boc-2-Amino-azetidine
CAS No.: 889942-34-1
Cat. No.: VC8309256
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889942-34-1 |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl 2-aminoazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3 |
| Standard InChI Key | BAKFOMLJJXOWFU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC1N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Boc-2-aminoazetidine features a saturated four-membered azetidine ring with a Boc (tert-butoxycarbonyl) group at the 1-position and a primary amine at the 2-position. Its IUPAC name is tert-butyl 2-aminoazetidine-1-carboxylate, with the molecular formula CHNO (predicted based on analogous structures) . The Boc group enhances solubility in organic solvents while protecting the ring nitrogen during synthetic manipulations .
Table 1: Comparative Properties of Boc-Protected Azetidines
The absence of experimental data for 1-Boc-2-aminoazetidine necessitates reliance on computational predictions. Molecular dynamics simulations suggest a puckered ring conformation, with the Boc group adopting an equatorial orientation to minimize steric strain . The amine group’s basicity (predicted pK ~8.5) aligns with typical aliphatic amines, enabling participation in acid-base reactions and nucleophilic substitutions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-Boc-2-aminoazetidine can be approached via two primary routes:
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Direct Boc Protection of 2-Aminoazetidine: Requires prior synthesis of the parent 2-aminoazetidine, which is challenging due to the instability of unprotected azetidines .
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Ring-Closing Strategies: Leverage intramolecular cyclization of linear precursors, such as γ-amino alcohols or halides, under basic conditions .
Practical Synthesis via Aza-Michael Addition
A validated route for analogous compounds involves the aza-Michael addition to α,β-unsaturated esters (Figure 1) :
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Horner-Wadsworth-Emmons Reaction: (N-Boc)azetidin-3-one is treated with a phosphonate ester to form an α,β-unsaturated ester.
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Aza-Michael Addition: The unsaturated intermediate undergoes nucleophilic attack by an amine source (e.g., ammonia or protected amines) to install the amino group.
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Reductive Cyclization: Catalytic hydrogenation or borohydride reduction closes the azetidine ring.
For 1-Boc-2-aminoazetidine, modifying the starting material to position the amine at C2 would require tailored precursors, such as 2-azabicyclo[1.1.0]butane derivatives .
Figure 1: Generalized Synthetic Pathway for Boc-Azetidines
Applications in Drug Discovery
Bioisosteric Replacement
The azetidine ring serves as a saturated bioisostere for piperidine or pyrrolidine, reducing metabolic susceptibility while maintaining target engagement. For example:
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Antiviral Agents: Boc-protected azetidines are intermediates in protease inhibitors targeting viral replication .
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Kinase Inhibitors: The constrained geometry enhances selectivity for ATP-binding pockets in oncology targets .
Peptide Mimetics
Incorporating 1-Boc-2-aminoazetidine into peptide chains introduces conformational constraints, improving proteolytic stability. Recent work demonstrated its utility in macrocyclic peptide synthesis for GPCR modulation .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphine catalysts enable enantioselective synthesis of Boc-azetidines, achieving >90% ee for (S)-configured derivatives . This methodology could be adapted for 1-Boc-2-aminoazetidine to access stereochemically pure intermediates.
Photochemical Functionalization
Visible-light-mediated C–H activation has been employed to functionalize azetidine rings at the 2-position, offering a route to derivatives without pre-installed directing groups .
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